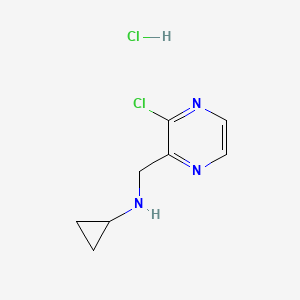

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N3. It is known for its unique structure, which includes a chloropyrazine ring and a cyclopropanamine moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride typically involves the reaction of 3-chloropyrazine-2-carbaldehyde with cyclopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloropyrazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

- 3-Chloropyrazine-2-carbaldehyde

- Cyclopropylamine

- N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine

Uniqueness

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is unique due to its combination of a chloropyrazine ring and a cyclopropanamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

N-((3-Chloropyrazin-2-YL)methyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C8H10ClN3

- Molecular Weight : 189.64 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

- GABA Receptors : It has been noted that compounds similar to this structure can act as GABA receptor agonists, enhancing the inhibitory effects of GABA in the central nervous system (CNS) .

- Enzyme Inhibition : The compound may influence enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival .

- Signal Transduction Pathways : It is hypothesized that this compound could modulate signaling pathways associated with cellular growth and differentiation, particularly in oncogenic contexts .

Biological Activities

The compound exhibits several biological activities, which can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits proliferation of cancer cells through modulation of GABA receptors and other pathways. |

| Neurological Effects | Potential sedative effects due to GABAergic activity, influencing anxiety and seizure disorders. |

| Anti-inflammatory Effects | May reduce inflammation by modulating immune response pathways. |

Study 1: Anticancer Efficacy

A study demonstrated that derivatives similar to this compound showed significant anticancer properties in vitro. The compounds were tested against various cancer cell lines, revealing IC50 values ranging from 5 µM to 15 µM, indicating effective inhibition of cell growth .

Study 2: Neurological Impact

In a preclinical model assessing the sedative effects, administration of the compound resulted in a marked increase in sleep duration in rodents, suggesting its potential use as a therapeutic agent for anxiety disorders . The results indicated a dose-dependent response, with higher doses leading to more significant effects.

Study 3: Anti-inflammatory Activity

Research highlighted the compound's ability to modulate inflammatory responses in animal models. It was observed that treatment reduced markers of inflammation such as TNF-alpha and IL-6 in a dose-dependent manner . This suggests potential applications in treating inflammatory diseases.

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests indicated a high therapeutic index, with no significant adverse effects noted at therapeutic doses . Long-term studies are necessary to fully understand chronic exposure risks.

Properties

IUPAC Name |

N-[(3-chloropyrazin-2-yl)methyl]cyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3.ClH/c9-8-7(10-3-4-11-8)5-12-6-1-2-6;/h3-4,6,12H,1-2,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLAEPBLVQXNTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC=CN=C2Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725508 |

Source

|

| Record name | N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-53-6 |

Source

|

| Record name | N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.